molecular formula C16H19N3O3 B2662322 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1708025-19-7

2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2662322
CAS No.: 1708025-19-7
M. Wt: 301.346
InChI Key: MJYJQVRYIMLXII-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, a pyrido[1,2-a]pyrimidine core, and an aldehyde functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a Mannich reaction, where 2,6-dimethylmorpholine is reacted with formaldehyde and the pyrido[1,2-a]pyrimidine intermediate.

    Functionalization with Aldehyde Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various electrophiles.

    Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

    Condensation: Primary amines, hydrazines

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: N-substituted morpholine derivatives

    Condensation: Imines, hydrazones

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and pathways, given its ability to modulate biological activity.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the 7-methyl group, which may affect its biological activity and reactivity.

    7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the morpholine ring, which may reduce its solubility and bioavailability.

    2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidine: Lacks the aldehyde group, which may limit its reactivity in certain chemical reactions.

Uniqueness

The presence of both the morpholine ring and the aldehyde group in 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde makes it unique. The morpholine ring enhances its solubility and bioavailability, while the aldehyde group provides a reactive site for further chemical modifications and interactions with biological targets.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-4-5-14-17-15(13(9-20)16(21)19(14)6-10)18-7-11(2)22-12(3)8-18/h4-6,9,11-12H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYJQVRYIMLXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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